Ethyl 3-aminopicolinate
Description
Contextualizing Ethyl 3-aminopicolinate within the Pyridine (B92270) Scaffold Family
The pyridine scaffold is a fundamental heterocyclic motif in organic chemistry, consisting of a six-membered aromatic ring containing one nitrogen atom. This core structure is prevalent in a vast array of natural products, pharmaceuticals, and functional materials. This compound, also known as ethyl 3-amino-2-pyridinecarboxylate, is a distinct member of this family. sigmaaldrich.com It is characterized by an amino group (-NH₂) at the 3-position and an ethyl carboxylate (-COOCH₂CH₃) group at the 2-position of the pyridine ring. This specific substitution pattern provides multiple reactive sites, enabling a wide range of chemical transformations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 27507-15-9 | sigmaaldrich.com |
| Molecular Formula | C₈H₁₀N₂O₂ | sigmaaldrich.com |
| Molecular Weight | 166.18 g/mol | sigmaaldrich.com |
| Melting Point | 131-133 °C | sigmaaldrich.com |
| Boiling Point | 326.2 °C at 760 mmHg | sigmaaldrich.com |
| Physical Form | Solid | sigmaaldrich.com |
Significance as a Pivotal Intermediate in Advanced Organic Synthesis
The primary value of this compound in contemporary research lies in its role as a pivotal intermediate for constructing more complex and high-value molecules. Its bifunctional nature allows it to participate in a variety of coupling and condensation reactions, making it a staple starting material for multi-step syntheses.
Detailed research findings highlight its application in several key areas:
Inhibitors for Neurological Disorders: this compound is a crucial starting material in the synthesis of MK-8189, a potent and selective phosphodiesterase 10A (PDE10A) inhibitor developed for the treatment of schizophrenia. nih.govacs.org The synthesis involves reacting this compound with diethyl malonate, followed by treatment with sodium ethoxide to form a key pyrimidine (B1678525) intermediate. nih.govacs.org
Anti-infective Agents: In the search for new treatments for tuberculosis, this compound has been used to create novel derivatives of the drug Nitazoxanide (B1678950). nih.govacs.org Researchers synthesized analogues by reacting it with compounds like 2,2-dimethylbutanoyl chloride to explore new structure-activity relationships against Mycobacterium tuberculosis. nih.gov
Oncology Therapeutics: The scaffold is instrumental in building inhibitors for key cancer targets. For instance, it is used as a precursor for synthesizing pyrimidine and triazine derivatives that act as AXL inhibitors, a receptor tyrosine kinase implicated in cancer progression and drug resistance. google.com Furthermore, the closely related mthis compound is used to construct quinazolinamine derivatives that inhibit breast cancer resistance protein (BCRP) and P-glycoprotein (P-gp), which are involved in multidrug resistance. mdpi.comnih.govresearchgate.net
Table 2: Selected Synthetic Applications of the 3-Aminopicolinate Scaffold
| Starting Material | Resulting Compound Class | Therapeutic Target/Application | Reference |
|---|---|---|---|
| This compound | Isomeric Pyrimidines (e.g., MK-8189) | PDE10A Inhibition (Schizophrenia) | nih.govacs.org |
| This compound | Nitazoxanide Analogues | Anti-tubercular Agents | nih.govacs.org |
| This compound | Pyrimidine and Triazine Derivatives | AXL Kinase Inhibition (Cancer) | google.com |
| Mthis compound | Quinazolinamine Derivatives | BCRP/P-gp Inhibition (Cancer) | mdpi.comnih.gov |
| Mthis compound | Pyrido[3,2-d]pyrimidines | TLR7/8 Agonists (Cancer Immunotherapy) | sci-hub.se |
Overview of Research Trajectories in Medicinal and Synthetic Chemistry
The research involving this compound and its analogues is predominantly channeled into two interconnected fields: medicinal chemistry and synthetic chemistry.
In medicinal chemistry , the 3-aminopicolinate scaffold is a validated starting point for drug discovery campaigns targeting a diverse range of diseases. The primary trajectory is the development of small-molecule inhibitors and modulators for specific biological targets. Current research focuses on its utility in generating libraries of compounds for screening against kinases, phosphodiesterases, and membrane transporters, as demonstrated in the development of treatments for cancer and neurological conditions. acs.orggoogle.com Another significant path is its application in creating novel anti-infective agents, where the scaffold allows for systematic modifications to optimize potency and pharmacokinetic properties against pathogens like M. tuberculosis. nih.govacs.org
In synthetic chemistry , research trajectories focus on expanding the utility of this compound as a versatile building block. Chemists explore new methodologies to efficiently incorporate this scaffold into complex heterocyclic systems, such as the pyrido[3,2-d]pyrimidines used in developing Toll-like receptor (TLR) agonists for immunotherapy. sci-hub.se Additionally, while direct evidence for this compound is specific, the broader aminopicolinate class is explored in agrochemical research for the development of novel herbicides, indicating a potential, albeit less explored, trajectory for this specific isomer. google.comgoogle.com The development of more efficient and scalable syntheses of this compound itself, for example from 3-aminopicolinic acid, also remains an area of interest to support its widespread use in research. google.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-aminopyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-2-12-8(11)7-6(9)4-3-5-10-7/h3-5H,2,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKDRDUIRSZRBSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90340482 | |
| Record name | Ethyl 3-aminopicolinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90340482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27507-15-9 | |
| Record name | Ethyl 3-aminopicolinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90340482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 3-aminopyridine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies and Route Optimization for Ethyl 3 Aminopicolinate
Established Synthetic Pathways and Refinements
The synthesis of ethyl 3-aminopicolinate has been approached through several established methods, with a primary focus on the esterification of its corresponding carboxylic acid. Refinements to these processes aim to enhance both the yield and purity of the final product.
Esterification of 3-Aminopicolinic Acid
The most common and direct route to this compound is the Fischer esterification of 3-aminopicolinic acid. rsc.orgdtic.mil This reaction typically involves heating a suspension of 3-aminopicolinic acid in ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or by bubbling hydrogen chloride (HCl) gas through the solution. rsc.orgchemicalbook.comgoogle.com
One documented procedure involves suspending 3-aminopicolinic acid in ethanol and bubbling HCl gas through the mixture, which is then heated. chemicalbook.com The reaction progress is monitored, and upon completion, the product is isolated by neutralizing the reaction mixture and filtering the resulting solid. chemicalbook.com Another approach utilizes concentrated sulfuric acid as the catalyst, with the mixture being refluxed for several hours. rsc.orggoogle.comnih.gov
Table 1: Comparison of Esterification Methods for 3-Aminopicolinic Acid
| Catalyst | Reaction Conditions | Reported Yield | Reference |
|---|---|---|---|
| HCl (gas) | Suspension in EtOH, heated to 100°C | ~65% | chemicalbook.com |
| H₂SO₄ | Reflux in EtOH | 37% | rsc.org |
| H₂SO₄ | Reflux in EtOH for 72 hours | Not specified | nih.gov |
Process Optimization for Enhanced Yield and Purity
Efforts to optimize the synthesis of this compound have focused on improving reaction conversion and simplifying purification. In the HCl-catalyzed esterification, it was observed that a single reaction cycle might result in incomplete conversion, with a significant amount of the starting material remaining. chemicalbook.com To drive the reaction to completion, a multi-step heating and HCl bubbling process has been employed, leading to a higher conversion rate of 70-75%. chemicalbook.com
Purification strategies involve removing the solvent under reduced pressure, followed by dissolving the residue in water and neutralizing it with a base like sodium carbonate. chemicalbook.com This causes the product to precipitate as a white solid, which can then be collected by filtration, washed with water, and dried to afford the pure this compound. chemicalbook.com
Investigation of Novel and Scalable Synthetic Routes
The demand for efficient and sustainable production of this compound has spurred research into novel and scalable synthetic routes, including the adoption of continuous flow technology and green chemistry principles.
Green Chemistry Principles in Synthetic Design
The application of green chemistry principles is crucial for developing environmentally benign synthetic processes. The use of bio-based and less hazardous solvents is a key aspect of this approach. Ethyl lactate, a biodegradable solvent derived from renewable resources, has been explored as a green reaction medium for various organic syntheses. researchgate.net While not specifically reported for this compound synthesis in the provided context, the principles of using greener solvents and minimizing waste are central to modern process development. The optimization of reaction conditions to reduce energy consumption and the use of catalytic rather than stoichiometric reagents are also important considerations in designing a greener synthesis for this compound.
Exploration of Stereoselective Synthesis Approaches
Stereoselectivity is a critical consideration in the synthesis of chiral molecules, particularly for pharmaceutical applications. While this compound itself is not chiral, the development of stereoselective methods for related compounds is an active area of research. For instance, stereoselective synthesis of β-alkylated α-amino acids has been achieved through palladium-catalyzed alkylation of C(sp³)–H bonds. nih.gov Furthermore, stereoselective methods have been developed for the synthesis of various heterocyclic compounds, including pyrrolidine (B122466) derivatives and diterpenes. mdpi.comnih.gov Although direct stereoselective synthesis of this compound is not described, the broader advancements in asymmetric synthesis could potentially be adapted for the synthesis of chiral derivatives of this compound in the future.
Chemical Reactivity and Derivatization Studies of Ethyl 3 Aminopicolinate
Transformations Involving the Aminopyridine Moiety
The aminopyridine core of Ethyl 3-aminopicolinate is rich in chemical reactivity, with the amino group and the pyridine (B92270) ring itself offering multiple avenues for functionalization.
The primary amino group at the 3-position of the pyridine ring readily undergoes acylation reactions. This common transformation is a fundamental step in the synthesis of more complex derivatives. For instance, the acylation of the related Mthis compound with benzoyl chloride in the presence of triethylamine (B128534) affords Methyl 3-benzamidopicolinate in high yield. nih.gov This straightforward reaction highlights the nucleophilic character of the amino group, enabling the formation of an amide bond.
Table 1: Examples of Acylation Reactions
| Reactant 1 | Reactant 2 | Product | Yield |
|---|---|---|---|
| Mthis compound | Benzoyl Chloride | Methyl 3-benzamidopicolinate | 86% nih.gov |
The amino group is a key handle for introducing amide and urea (B33335) functionalities, which are prevalent in medicinal chemistry. The formation of these linkages is crucial for building libraries of compounds for drug discovery. Carbodiimide reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDCI), are commonly employed to facilitate the coupling of amines with carboxylic acids to form amide bonds under mild conditions. researchgate.net This method is widely applicable and compatible with various functional groups. researchgate.net
Furthermore, the amino group can be converted into an isothiocyanate, which serves as a versatile intermediate for creating thiourea (B124793) derivatives. nih.govacs.org For example, reacting Mthis compound with thiophosgene (B130339) yields Methyl 3-isothiocyanatopicolinate. nih.govacs.org This isothiocyanate can then react with various amines to form a diverse range of thiourea compounds, which can subsequently be cyclized into other heterocyclic systems. nih.govacs.org The functionalization of polysaccharides with urea has also been explored, demonstrating the versatility of urea linkage formation in creating new materials. mdpi.com
Reactions at the Ethyl Ester Functional Group
The ethyl ester group at the 2-position of the pyridine ring provides another site for chemical modification. This group can undergo various transformations, including hydrolysis, amidation, and reduction.
Hydrolysis of the ester, typically under basic or acidic conditions, yields the corresponding carboxylic acid, 3-aminopicolinic acid. google.com This carboxylic acid can then be activated and coupled with amines to form amides, expanding the range of accessible derivatives.
Reduction of the ester group, for example using a strong reducing agent like lithium aluminum hydride, would furnish the corresponding hydroxymethyl derivative, (3-aminopyridin-2-yl)methanol. This transformation introduces a new functional group that can be further manipulated.
The ester can also be directly converted to an amide by reacting with an amine, often at elevated temperatures. This direct amidation offers a more atom-economical route to amides compared to the hydrolysis-coupling sequence.
Cyclization and Heterocyclic Annulation Reactions
This compound is a valuable precursor for the synthesis of fused heterocyclic systems, where the pyridine ring is annulated with another ring. These reactions often involve the participation of both the amino group and another functional group on the pyridine ring or a tethered side chain.
Naphthyridines, which are bicyclic aromatic compounds containing two nitrogen atoms, are an important class of heterocycles with diverse biological activities. The synthesis of naphthyridine skeletons can be achieved through various cyclization strategies starting from appropriately substituted pyridines. While direct synthesis of naphthyridines from this compound is not explicitly detailed in the provided context, the general principles of intramolecular cyclization suggest its potential as a starting material. For instance, a related compound, 3-aminopicolinic acid, can be envisioned to undergo condensation and cyclization reactions with suitable partners to form naphthyridine frameworks.
A notable application of the related Mthis compound is in the synthesis of quinazolinamine derivatives. nih.gov The synthesis begins with the acylation of Mthis compound to form Methyl 3-benzamidopicolinate. nih.gov This intermediate is then treated with aqueous ammonium (B1175870) hydroxide (B78521), followed by cyclization with aqueous sodium hydroxide to yield a quinazolinone. nih.gov This quinazolinone can be further functionalized, for example, by chlorination and subsequent reaction with substituted anilines, to produce a variety of quinazolinamine derivatives. nih.gov These compounds have been investigated for their potential as inhibitors of proteins involved in drug resistance in cancer. nih.govresearchgate.net
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| (3-aminopyridin-2-yl)methanol |
| 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride |
| 3-aminopicolinic acid |
| Benzoyl chloride |
| This compound |
| Ethyl 5-amino-3-chloropicolinate |
| Lithium aluminum hydride |
| Mthis compound |
| Methyl 3-benzamidopicolinate |
| Methyl 3-isothiocyanatopicolinate |
| Thiophosgene |
Mechanistic Investigations of Derivatization Pathways
The study of reaction mechanisms associated with the derivatization of this compound is fundamental to optimizing reaction conditions, predicting product formation, and designing novel synthetic routes. Mechanistic investigations, combining experimental evidence with computational analysis, provide deep insights into the electronic and steric factors that govern the reactivity of the picolinate (B1231196) core. These studies often focus on understanding transition states, reaction intermediates, and the role of catalysts in key transformations such as acylations and cyclization reactions.
A significant area of investigation involves the nucleophilic character of the 3-amino group and its interplay with the pyridine ring's electronic properties. The derivatization pathways are often directed by the precise reaction conditions, including the choice of solvent, base, and temperature.
Acylation and Amidation Mechanisms
The acylation of the amino group on the this compound scaffold is a common and mechanistically well-understood derivatization. This transformation typically proceeds via a nucleophilic acyl substitution pathway. The lone pair of electrons on the nitrogen atom of the 3-amino group acts as the nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent, such as an acyl chloride or anhydride.
A general representation of this mechanism involves:
Nucleophilic Attack: The amino group attacks the carbonyl carbon of the acylating agent, leading to the formation of a tetrahedral intermediate.
Leaving Group Departure: The intermediate collapses, reforming the carbonyl double bond and expelling the leaving group (e.g., a chloride ion).
Deprotonation: A base, which can be a solvent molecule or an added reagent like triethylamine, removes a proton from the nitrogen atom to yield the final neutral amide product. nih.govacs.orgmdpi.com
Studies have demonstrated this reaction with various acylating agents. For instance, the reaction with benzoyl chloride in the presence of triethylamine proceeds smoothly to form the corresponding benzamide (B126) derivative. nih.govmdpi.com Similarly, 2,2-dimethylbutanoyl chloride has been used to synthesize the N-acylated product in refluxing acetonitrile (B52724) (ACN) with triethylamine. acs.orgnih.gov
Table 1: Reaction Conditions for Acylation of Aminopicolinates
| Starting Material | Acylating Agent | Solvent | Base | Conditions | Product | Reference |
| Mthis compound | Benzoyl chloride | Chloroform | Triethylamine | 5 °C to room temp, 2.5 h | Methyl 3-benzamidopicolinate | nih.govmdpi.com |
| This compound | 2,2-Dimethylbutanoyl chloride | Acetonitrile (ACN) | Triethylamine | Reflux, 3 h | Ethyl 3-(2,2-dimethylbutanamido)picolinate | acs.orgnih.gov |
Mechanisms of Cyclization Reactions
The bifunctional nature of this compound—possessing both an amino group and an ester—makes it an excellent precursor for various intramolecular and intermolecular cyclization reactions to form heterocyclic systems.
Condensation with Malonates: The reaction of this compound with diethyl malonate at elevated temperatures (120 °C) leads to the formation of a cyclized pyridopyrimidine derivative. nih.gov The proposed mechanism involves an initial nucleophilic attack of the 3-amino group on one of the ester carbonyls of diethyl malonate. This is followed by an intramolecular cyclization where the newly formed amide nitrogen attacks the picolinate's ester carbonyl, ultimately leading to the fused ring system after elimination of ethanol (B145695) molecules.
Formation of Pyrido[3,2-d]pyrimidinones: A well-documented pathway involves the cyclization of an acylated intermediate, such as Methyl 3-benzamidopicolinate. nih.gov This transformation is typically a two-step process. First, treatment with aqueous ammonia (B1221849) converts the methyl ester into a primary amide. Subsequently, the addition of a base like sodium hydroxide promotes an intramolecular cyclization, where the benzamido nitrogen attacks the primary amide carbonyl, followed by dehydration to yield the 2-phenylpyrido[3,2-d]pyrimidin-4(3H)-one ring system. nih.gov
Palladium-Catalyzed Intramolecular Cyclization: More advanced mechanistic studies have focused on palladium-catalyzed reactions for constructing complex heterocyclic scaffolds from picolinate derivatives. For example, the intramolecular Heck-type cyclization of diarylamines, formed from related picolinate structures, is used to create β-carbolines. rsc.orgrsc.org Mechanistic investigations of these reactions have revealed that a large excess of a mild base, such as cesium carbonate, is crucial for achieving high yields. rsc.org This observation points to a rate-limiting deprotonation of a Pd(II)-amine complex intermediate within the catalytic cycle. rsc.org
Computational Mechanistic Studies
Modern mechanistic investigations increasingly rely on computational chemistry to supplement experimental findings. Density Functional Theory (DFT) and other methods are used to model reaction pathways, calculate activation energies, and visualize transition state structures.
In the context of complex derivatives, computational studies can elucidate the molecular interactions that drive biological activity. For example, in the development of PROTAC (Proteolysis Targeting Chimera) degraders derived from a related aminopicolinate, in-depth computational analysis using induced fit docking was performed. nih.gov This study modeled the ternary complex formed by the PROTAC, the target protein (ASK1), and the E3 ligase. nih.gov Such analyses provide a mechanistic rationale for the observed activity by detailing the specific hydrogen bonds, hydrophobic interactions, and conformational changes that stabilize the complex, guiding the rational design of more potent molecules. While not directly a study of the derivatization reaction itself, this approach offers a mechanistic understanding of the derivative's ultimate function, which is a direct consequence of its structure.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Ethyl 3 Aminopicolinate Derivatives
Methodologies for Elucidating SAR and SPR
The elucidation of Structure-Activity Relationships (SAR) and Structure-Property Relationships (SPR) for derivatives of ethyl 3-aminopicolinate relies on a combination of experimental and computational techniques. These methodologies provide critical insights into how molecular structure influences biological activity and physicochemical properties.
A foundational experimental technique is X-ray crystallography , which allows for the determination of the three-dimensional structure of a ligand bound to its target protein. This provides a detailed snapshot of the key interactions, such as hydrogen bonds and hydrophobic contacts, that govern binding affinity. nih.gov Complementing this, Surface Plasmon Resonance (SPR) is a biophysical technique used to quantitatively measure the binding affinity and kinetics between a ligand and its receptor in real-time. nih.govwehi.edu.auacs.org
Biological activity is often quantified using enzyme assays to determine inhibition constants (like Kᵢ values) which measure the potency of an inhibitor. nih.gov For assessing the broader biological impact, cell-based assays are employed to measure parameters like the half-maximal inhibitory concentration (IC₅₀), which indicates how much of a substance is needed to inhibit a biological process by half, and to evaluate cytotoxicity. researchgate.netacs.org The structural identity and purity of synthesized derivatives are confirmed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. nih.govmdpi.com
In parallel with experimental work, computational approaches are indispensable. Three-dimensional quantitative structure-activity relationship (3D-QSAR) models are developed to correlate the chemical structures of compounds with their biological activities. science.gov These models help in predicting the activity of novel analogs and understanding the structural requirements for potency. science.gov Molecular docking and modeling are used to predict the binding modes of ligands within a protein's active site, guiding the design of new molecules with improved properties. ucl.ac.ukresearchgate.net
The integration of these diverse methodologies provides a comprehensive understanding of the SAR and SPR, facilitating the rational design and optimization of this compound derivatives. researchgate.net
Impact of Substituent Modifications on Biological Efficacy and Selectivity
The biological efficacy and selectivity of this compound derivatives are highly sensitive to modifications of their core structure. Systematic alterations to the ester group, the pyridine (B92270) ring, and the relative positioning of functional groups have been shown to profoundly influence their activity and cytotoxicity profiles.
Exploration of Lipophilic Ester, Amide, and Carbamate (B1207046) Analogues
Modifying the ester functionality of picolinate (B1231196) derivatives is a key strategy to modulate their physicochemical properties and biological activity. Studies on related scaffolds have demonstrated that replacing the standard ethyl ester with more lipophilic esters, amides, or carbamates can significantly enhance potency. nih.govacs.org For instance, in a series of nitazoxanide (B1678950) analogues, the incorporation of a more lipophilic ester or an amide group resulted in a tenfold improvement in activity against Mycobacterium tuberculosis. nih.govacs.org
The rationale behind this approach lies in altering the compound's lipophilicity, which affects its ability to cross cellular membranes and interact with target proteins. Carbamates, being structural isosteres of amides, offer a stable alternative that can modify intermolecular interactions due to their hybrid "amide-ester" nature. nih.gov The stability of the carbamate group stems from resonance between the amide and carboxyl functionalities. nih.gov The lipophilicity of carbamate esters has been shown to play a crucial role in their gastrointestinal absorption, a critical aspect of their structure-property relationship. nih.gov
| Derivative Type | Modification Example | Impact on Activity | Reference |
| Lipophilic Ester | Replacement of ethyl ester with a larger, more lipophilic ester | 10-fold improvement in anti-tubercular activity | nih.govacs.org |
| Amide | Replacement of the ester linkage with an amide bond | 10-fold improvement in anti-tubercular activity | nih.govacs.org |
| Carbamate | Introduction of a carbamate group | Showed activity, used to modulate lipophilicity and stability | acs.orgnih.gov |
This table summarizes the general impact of modifying the ester group in picolinate-related scaffolds based on published findings.
Influence of Pyridyl Unit Substitutions on Activity and Cytotoxicity Profiles
Substitutions on the pyridine ring are critical for tuning the electronic properties and steric profile of the molecule, thereby affecting its interaction with biological targets. The position and nature of the substituent—whether it is electron-donating (EDG) or electron-withdrawing (EWG)—can have a dramatic effect on biological activity and cytotoxicity.
For example, in studies of Ru(II) polypyridyl complexes, ligands bearing EDGs showed significantly higher bioactivity compared to those with EWGs. nih.gov Conversely, in a different series of ruthenium complexes with pyridyl-pyrazoline ligands, replacing an electron-donating methoxy (B1213986) group with an electron-withdrawing chlorine atom led to a two-fold increase in anticancer activity. acs.org This highlights that the effect of a substituent is highly context-dependent on the specific molecular scaffold and its biological target.
The nitrogen atom within the pyridine ring itself plays a crucial role in controlling enzyme activity, often through protonation within the enzyme's active site. rsc.org The placement of substituents can also influence potency. For instance, in a series of quinazolinamine derivatives synthesized from mthis compound, compounds with substitutions at the para or meta positions of an attached phenyl ring were found to be more potent than those with ortho substitutions. mdpi.com
| Substituent Type | Position | Effect on Activity/Cytotoxicity | Reference |
| Electron-Donating Group (EDG) | Varies | Can increase bioactivity in some scaffolds | nih.gov |
| Electron-Withdrawing Group (EWG) | Varies | Can enhance anticancer activity in other scaffolds | acs.org |
| Alkyl Groups (e.g., methyl) | para/meta | More potent than ortho-substituted analogs | mdpi.com |
This table illustrates the varied effects of substitutions on the pyridyl unit or associated rings in related heterocyclic compounds.
Positional Isomer Effects on Biological Interactions
The spatial arrangement of functional groups, known as positional isomerism, significantly impacts a molecule's shape, electronic properties, and ability to interact with biological targets. nih.gov Studies on derivatives of a core scaffold synthesized from mthis compound have shown that the position of a substituent on an attached phenyl ring is crucial for potency. sci-hub.se In this series of TLR7/8 agonists, a para-substituted dimethylaminomethyl group on the phenyl ring was found to be the optimal pattern for high potency, with ortho and meta isomers showing reduced activity. sci-hub.se
This principle extends to the core heterocyclic structure itself. The relative positions of the amino and ester groups on the picolinate ring can lead to vastly different biological profiles. While this article focuses on 3-aminopicolinate derivatives, related research on other scaffolds shows that positional isomerism can affect everything from antibacterial efficacy to photochromic properties by influencing molecular packing and intermolecular interactions. nih.govrsc.org For example, in a study of biphenyl (B1667301) antimicrobial amphiphiles, positional isomers exhibited significant differences in efficacy against various bacterial strains, demonstrating that molecular shape has a substantial effect on antimicrobial potency. nih.gov Similarly, replacing a phenyl ring with 2- or 3-pyridyl isomers can lead to modest improvements in inhibitory potency, showcasing the subtle but important role of heteroatom placement. nih.gov
| Isomer Type | Modification | Biological Interaction Impact | Reference |
| Substituent Position | para- vs. meta- vs. ortho- on a phenyl ring | para-substitution found to be optimal for TLR7/8 agonistic activity | sci-hub.se |
| Heterocyclic Core | 2-pyridyl vs. 3-pyridyl replacement | Modest improvements in potency observed | nih.gov |
| Functional Group Position | Varied spatial arrangement of hydrophobic/hydrophilic groups | Significant impact on antibacterial efficacy and spectrum of activity | nih.gov |
This table highlights the influence of positional isomerism on the biological activity of various molecular scaffolds.
Conformational Restriction and its Influence on Binding Affinity
Reducing the flexibility of a molecule through conformational restriction is a powerful strategy in drug design to enhance binding affinity and selectivity. By introducing cyclic structures or other rigidifying elements, a molecule can be "pre-organized" into a conformation that is more favorable for binding to its target, thereby reducing the entropic penalty associated with binding. nih.gov
This principle has been successfully applied to various scaffolds. For instance, in a series of pyrimidine-4-carboxamides, introducing conformational restriction by replacing a flexible phenethylamine (B48288) side chain with a cyclic 3-phenylpiperidine (B1330008) derivative resulted in a two-fold improvement in inhibitory activity. acs.org Similarly, studies on fatty acid amide hydrolase (FAAH) inhibitors revealed that some of the most potent compounds were those containing conformational constraints in a flexible acyl side chain, which enhanced binding affinity. nih.gov
Computational Approaches in Lead Optimization and Analog Design
Computational methods are integral to modern drug discovery, providing powerful tools for hit-to-lead and lead optimization processes. ucl.ac.uklephar.com These approaches accelerate the design-synthesis-test cycle by predicting the properties of virtual compounds, thereby prioritizing the synthesis of the most promising candidates. researchgate.netaaai.org
For derivatives of this compound, computational strategies can be used to build predictive models of activity and selectivity. Dual-event Bayesian machine learning models , for example, can be trained on existing screening data to learn the physicochemical and structural features that are consistent with high activity and low cytotoxicity. nih.gov These models can then be used to screen virtual libraries of analogs and select those with the highest probability of success. nih.gov
Structure-based drug design (SBDD) relies on the 3D structure of the target protein. ucl.ac.uk Using techniques like molecular docking, researchers can simulate how different analogs of a lead compound might bind to the target. researchgate.net This allows for the rational design of modifications that enhance key interactions with the protein, such as hydrogen bonds or hydrophobic contacts. researchgate.net The combination of X-ray cocrystal structures with docking experiments provides a powerful platform for understanding the structural determinants of inhibitor activity and for designing novel compounds with improved potency and selectivity. researchgate.netacs.org
Furthermore, quantitative structure-activity relationship (QSAR) studies establish mathematical relationships between the chemical structure of a series of compounds and their biological activity. science.gov The resulting contour maps can suggest which structural characteristics are favorable for high activity, such as the placement of bulky, electron-donating, or hydrophobic groups at specific positions on the molecule. science.gov These computational insights guide medicinal chemists in the strategic design of next-generation analogs.
Medicinal Chemistry and Biological Applications of Ethyl 3 Aminopicolinate and Its Analogues
Role as Pharmaceutical Intermediates
Ethyl 3-aminopicolinate serves as a crucial building block in the synthesis of a diverse range of pharmaceutical compounds. gbwol.comtheclinivex.comchemicalbook.comguidechem.com Its reactive nature allows for modifications that lead to the development of potent and selective therapeutic agents. smolecule.com
Precursors for Kinase Inhibitors (e.g., Kenpaullone Derivatives, AXL Inhibitors)
The scaffold of this compound is integral to the synthesis of various kinase inhibitors, which are critical in cancer therapy and other diseases.
Kenpaullone Derivatives: this compound is a known synthetic intermediate for creating Kenpaullone derivatives. gbwol.comtheclinivex.comchemicalbook.com These derivatives are recognized for their selective inhibition of glycogen (B147801) synthase kinase-3 beta (GSK-3β), an enzyme implicated in various cellular processes. nih.gov For instance, 1-azakenpaullone, a derivative, demonstrates enhanced selectivity for GSK-3β over other kinases like CDK1. nih.gov
AXL Inhibitors: This compound is also a key precursor in the development of AXL inhibitors. google.comgoogleapis.com AXL, a receptor tyrosine kinase, is often overexpressed in cancerous cells and is associated with tumor growth, metastasis, and drug resistance. google.comsemanticscholar.orgnih.gov this compound can be synthesized from 3-aminopicolinic acid and subsequently used in the creation of potent AXL inhibitors. google.comgoogleapis.com For example, a series of diphenylpyrimidine-diamine derivatives, developed as AXL inhibitors, showed significant enzymatic inhibitory potency, with some compounds exhibiting IC₅₀ values as low as 5 nM. nih.gov
| Kinase Target | Precursor Compound | Resulting Inhibitor Class | Significance |
| Glycogen Synthase Kinase-3β (GSK-3β) | This compound | Kenpaullone Derivatives | Selective inhibition of GSK-3β is crucial for research into various cellular pathways. nih.gov |
| AXL Receptor Tyrosine Kinase | This compound | Diphenylpyrimidine-diamine derivatives | Potent inhibition of AXL is a promising strategy for cancer therapy due to its role in tumor progression and drug resistance. google.comsemanticscholar.orgnih.gov |
Synthesis of Cannabinoid Receptor Ligands
This compound and its analogues are utilized as synthetic intermediates in the creation of cannabinoid receptor ligands. gbwol.comtheclinivex.comchemicalbook.comguidechem.com The cannabinoid receptors, CB1 and CB2, are part of the endocannabinoid system and are targets for treating a variety of conditions, including pain, inflammation, and neurological disorders. nih.govepo.orgmdpi.com
The development of selective ligands for these receptors is a significant area of research. For instance, structure-activity relationship studies on 4-oxo-1,4-dihydroquinoline-3-carboxamide (B1204386) derivatives, which can be synthesized from precursors like this compound, have led to the identification of potent and selective CB2 receptor ligands. ucl.ac.be Similarly, modifications to pyrazole-based structures have yielded highly selective CB1 receptor antagonists like AM281. elsevierpure.comresearchgate.net
Development of Nociceptive Agents
The versatility of this compound extends to its use in the development of agents targeting nociception, the sensory nervous system's response to harmful stimuli. gbwol.comtheclinivex.comchemicalbook.comguidechem.com This involves the synthesis of compounds that can modulate pain signaling pathways. google.comgoogle.comgoogleapis.com Research in this area often focuses on sodium channels, which are crucial for the generation and propagation of pain signals. google.comgoogleapis.com By serving as a scaffold, this compound can be incorporated into molecules designed to interact with these channels and other targets involved in pain perception.
Investigation of Biological Activity Mechanisms
Beyond its role as an intermediate, derivatives and analogues of this compound have been the subject of investigations into their direct biological activities and the underlying mechanisms.
Enzyme Inhibition Studies (e.g., Key Enzymes)
Derivatives of picolinic acid, including those structurally related to this compound, have been studied for their ability to inhibit various enzymes.
For example, certain amino acid derivatives have demonstrated inhibitory potential against digestive enzymes like α-glucosidase and pancreatic lipase, suggesting applications in managing hyperglycemia and obesity. nih.gov In one study, a derivative, PPC101, was found to be approximately 12-fold more potent than the standard drug acarbose (B1664774) in inhibiting α-glucosidase. nih.gov Similarly, other synthetic amino acid derivatives have shown competitive inhibition of pancreatic lipase. nih.gov
Derivatives of ethyl 4-aminopicolinate have been investigated as inhibitors of enzymes like breast cancer resistance protein (BCRP) and P-glycoprotein (P-gp), which are involved in multidrug resistance in cancer. mdpi.com
| Enzyme Target | Inhibitor Class | IC₅₀ / Kᵢ Values | Potential Application |
| α-Glucosidase | Amino Acid Derivatives (e.g., PPC101) | IC₅₀ = 51.00 ± 1.73 µM nih.gov | Management of hyperglycemia nih.gov |
| Pancreatic Lipase | Amino Acid Derivatives (e.g., PPC80, PPC82) | Competitive inhibition observed nih.gov | Anti-obesity agents nih.gov |
| Acetylcholinesterase (AChE) | Amino Acid Schiff Bases | Kᵢ values in the range of 78.04±8.66 to 111.24±12.61 µM ijcce.ac.ir | Neurological disorders ijcce.ac.ir |
| Butyrylcholinesterase (BChE) | Amino Acid Schiff Bases | Kᵢ values in the range of 24.31±3.98 to 85.18±7.05 µM ijcce.ac.ir | Neurological disorders ijcce.ac.ir |
Interaction with Cellular Pathways (e.g., Membrane Potential, pH Homeostasis)
The biological effects of compounds derived from or analogous to this compound can also be attributed to their interactions with fundamental cellular pathways.
Membrane Potential: The transmembrane potential is crucial for various cellular functions, and its modulation can impact cell viability and signaling. nih.gov Some antifungal agents, for instance, act by disrupting membrane permeability and causing membrane hyperpolarization, which can be observed through assays using dyes like DiBAC₄(3). jmb.or.kr While direct studies on this compound's effect on membrane potential are not prevalent, the principle that small molecules can influence this cellular parameter is well-established. nih.govjmb.or.kr
pH Homeostasis: The regulation of intracellular pH (pHi) is vital for cell survival and function. nih.govfrontiersin.org Disruptions to pH homeostasis can be a mechanism of action for certain therapeutic agents. For example, the antifungal agent fisetin (B1672732) has been shown to reduce the intracellular pH of Candida albicans. jmb.or.kr This is often studied using pH-sensitive fluorescent dyes. jmb.or.krnih.govnih.gov The maintenance of pHi is a complex process involving various ion exchangers, such as Na⁺/H⁺ exchangers. nih.govfrontiersin.orgnih.gov While specific research on this compound's direct role in modulating pHi is limited, its structural analogues could potentially influence these pathways.
Specific Therapeutic Research Areas
This compound has served as a scaffold in the development of novel antitubercular agents. While the parent compound itself may show limited efficacy, its derivatives have demonstrated significant potential in combating Mycobacterium tuberculosis.
Systematic evaluations of derivatives of this compound have been conducted to assess their activity against M. tuberculosis. In one such study, while the parent compound showed modest activity, certain structural modifications led to analogues with enhanced efficacy. For instance, some derivatives exhibited a minimum inhibitory concentration (MIC) of approximately 14 µM against replicating M. tuberculosis. acs.org
Structure-activity relationship (SAR) studies have been crucial in optimizing the antitubercular potential of this chemical series. For example, the antiparasitic drug Nitazoxanide (B1678950), which shares some structural similarities, has been a starting point for designing new analogues. acs.orgnih.govacs.org Research has shown that modifications to the salicylate, amide linkage, and nitrothiazole segments of Nitazoxanide analogues can significantly impact their antitubercular activity. nih.govacs.org A deconstructive approach, where parts of the lead molecule were removed or replaced, revealed that certain lipophilic ester and amide analogues demonstrated a notable improvement in activity against M. tuberculosis. acs.orgacs.org
Further research into acrylic acid ethyl ester derivatives has identified compounds with potent activity against actively replicating M. tuberculosis, with MIC values as low as 0.69 µg/mL. wisconsin.edu These findings underscore the importance of the ethyl picolinate (B1231196) core in achieving potent antitubercular effects.
Table 1: In Vitro Antitubercular Activity of Selected Compounds
| Compound/Derivative Type | MIC against M. tuberculosis | Reference |
| This compound Derivative | ~14 µM | acs.org |
| Acrylic Acid Ethyl Ester Derivative 1 | 0.72 µg/mL | wisconsin.edu |
| Acrylic Acid Ethyl Ester Derivative 2 | 0.69 µg/mL | wisconsin.edu |
Beyond simple growth inhibition, the bactericidal (killing) capacity of these compounds is a critical parameter. Studies have shown that analogues derived from the this compound scaffold possess bactericidal activity against both replicating and non-replicating M. tuberculosis. acs.orgnih.gov The ability to kill non-replicating or dormant bacteria is particularly important, as these persistent forms are often responsible for the long duration of tuberculosis treatment. wisconsin.edu
Notably, certain acrylic acid ethyl ester derivatives exhibited significantly greater potency against dormant M. tuberculosis than isoniazid, a first-line antitubercular drug. wisconsin.edu This highlights the potential of these compounds to shorten the lengthy treatment regimens currently required for tuberculosis. The microbiological profile of this series is promising, showing activity against M. tuberculosis with limited impact on other Gram-positive bacteria and no activity against Gram-negative bacteria. acs.orgnih.gov
Multidrug resistance (MDR) is a major hurdle in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). oncotarget.comnih.gov These transporters actively pump chemotherapeutic drugs out of cancer cells, reducing their efficacy. oncotarget.com
Derivatives of this compound have been investigated for their potential to reverse MDR. Some analogues have shown the ability to inhibit both P-gp and BCRP. By blocking these efflux pumps, these compounds can increase the intracellular concentration of anticancer drugs, potentially restoring their effectiveness in resistant tumors. oncotarget.com This suggests that the this compound scaffold could be a valuable starting point for developing agents that overcome drug resistance in cancer.
Research on quinazolinamine derivatives, which share some structural features, has also shown promise in this area. Certain quinazolinamines have been identified as dual inhibitors of BCRP and P-gp, further supporting the potential of such scaffolds in combating MDR. nih.gov
Pyridine (B92270) derivatives are a well-established class of compounds with a wide range of biological activities, including applications in neurology. nih.govnih.gov They are integral components of many molecules with anticonvulsant, antiparkinsonian, and other neurological effects. nih.govnih.gov Ethyl 4-aminopicolinate, an isomer of this compound, has been noted for its potential in the development of drugs targeting neurological conditions. cymitquimica.com The core pyridine structure is a versatile scaffold for interacting with biological targets in the central nervous system. While direct research on this compound in neurological applications is less documented, the broader family of pyridine derivatives shows significant promise in this therapeutic area. nih.govnih.gov
Bioisosteric replacement is a fundamental strategy in medicinal chemistry used to optimize drug properties by substituting one atom or group with another that has similar physical or chemical characteristics. drughunter.comnih.gov This approach aims to enhance potency, selectivity, metabolic stability, and other pharmacokinetic parameters. drughunter.comnih.gov
The this compound structure contains several functionalities that are amenable to bioisosteric replacement. For instance, the ester group can be replaced by other functionalities to modulate activity and stability. The pyridine ring itself can be considered a bioisostere of a phenyl ring, a common substitution in drug design. u-tokyo.ac.jp
In the context of the research discussed, bioisosteric replacement is evident in the development of antitubercular agents from Nitazoxanide, where different groups were systematically substituted to improve activity. acs.orgnih.govacs.org Similarly, in the development of P-gp and BCRP inhibitors, modifications to the core structure, which can be viewed as bioisosteric replacements, were key to achieving dual inhibitory activity. nih.gov The strategic application of bioisosterism allows medicinal chemists to fine-tune the properties of lead compounds like this compound to develop more effective therapeutic agents. drughunter.comnih.gov
Coordination Chemistry of Ethyl 3 Aminopicolinate As a Ligand
Ligand Properties and Metal Ion Complexation Studies
Ethyl 3-aminopicolinate possesses multiple potential donor sites for coordination with metal ions: the nitrogen atom of the pyridine (B92270) ring, the nitrogen atom of the amino group, and the carbonyl oxygen atom of the ethyl ester group. This arrangement suggests the possibility of the molecule acting as a bidentate or even a tridentate ligand.
The pyridine nitrogen is a well-established coordination site in a multitude of metal complexes. The amino group at the 3-position introduces an additional nitrogen donor, creating the potential for the formation of a stable five-membered chelate ring involving the pyridine nitrogen and the amino nitrogen. The carbonyl oxygen of the ester group could also participate in coordination, potentially leading to larger chelate rings or bridging interactions between metal centers.
The electronic properties of the picolinate (B1231196) ring system, influenced by the electron-donating amino group and the electron-withdrawing ester group, would play a crucial role in the stability and reactivity of its metal complexes. However, to date, there are no published studies that have systematically investigated the complexation of this compound with various metal ions. Key experimental data that are currently unavailable include:
Coordination Modes: Definitive evidence of how this compound binds to metal ions (e.g., bidentate N,N' chelation, monodentate coordination through the pyridine nitrogen, or other modes) is lacking.
Stability Constants: There is no reported data on the formation constants of complexes between this compound and metal ions, which would be essential for understanding the thermodynamic stability of such complexes in solution.
Selectivity: Studies on the preferential binding of this compound to specific metal ions have not been conducted.
A hypothetical data table for future research could include the following parameters:
| Metal Ion | Coordination Mode | Log K | Spectroscopic Evidence (λmax) |
| Cu(II) | Bidentate (N,N') | - | - |
| Ni(II) | Bidentate (N,N') | - | - |
| Zn(II) | Bidentate (N,N') | - | - |
| Co(II) | Bidentate (N,N') | - | - |
| Fe(III) | Bidentate (N,N') | - | - |
This table is for illustrative purposes only and contains no experimental data.
Synthesis and Characterization of Coordination Compounds
The synthesis of coordination compounds involving this compound would likely follow standard procedures for the formation of metal-ligand complexes. A typical synthesis might involve the reaction of a metal salt (e.g., chloride, nitrate, or sulfate) with the ligand in a suitable solvent. The resulting complexes would then be isolated and characterized.
While there are numerous reports on the use of this compound in organic synthesis, for instance, in the preparation of substituted naphthyridinones, there is a conspicuous absence of studies detailing the synthesis and characterization of its discrete coordination compounds. digitallibrary.co.inacs.orggoogle.comacs.orgepdf.pub
The characterization of such hypothetical complexes would employ a range of spectroscopic and analytical techniques to determine their structure and properties. These would include:
Infrared (IR) Spectroscopy: To identify shifts in the vibrational frequencies of the C=N (pyridine), N-H (amino), and C=O (ester) bonds upon coordination to a metal ion.
Nuclear Magnetic Resonance (NMR) Spectroscopy: To observe changes in the chemical shifts of the ligand's protons and carbons upon complexation.
UV-Visible Spectroscopy: To study the electronic transitions within the complex, which can provide information about the coordination environment of the metal ion.
Single-Crystal X-ray Diffraction: This would be the definitive method to determine the precise three-dimensional structure of the coordination compound, including bond lengths, bond angles, and the coordination geometry of the metal center.
A prospective data table for the characterization of a hypothetical metal complex, for example, [M(this compound)2Cl2], might look like this:
| Metal (M) | IR (cm⁻¹) ν(C=N) | IR (cm⁻¹) ν(N-H) | IR (cm⁻¹) ν(C=O) | UV-Vis (nm) λmax | Magnetic Moment (μB) |
| Cu(II) | - | - | - | - | - |
| Ni(II) | - | - | - | - | - |
| Co(II) | - | - | - | - | - |
This table is for illustrative purposes only and contains no experimental data.
Potential Applications in Catalysis and Material Science
Based on the known applications of other picolinate-based coordination compounds, one can speculate on the potential uses of this compound complexes in catalysis and material science. Picolinate ligands are known to form stable complexes that can act as catalysts in various organic transformations. smolecule.com The presence of both a "hard" pyridine nitrogen and a "softer" amino nitrogen donor could lead to complexes with interesting catalytic activities.
Potential areas of application include:
Homogeneous Catalysis: Complexes of transition metals like palladium, copper, or rhodium with this compound could potentially be screened for their catalytic activity in cross-coupling reactions, oxidations, or reductions.
Material Science: The coordination of metal ions by this compound could lead to the formation of metal-organic frameworks (MOFs) or coordination polymers with interesting magnetic, optical, or porous properties. The functional groups on the ligand could be modified to tune the properties of these materials.
However, it is crucial to reiterate that these are currently only postulations. Without experimental evidence of the existence and properties of this compound-metal complexes, any discussion of their applications remains speculative. The scientific community awaits foundational research to be conducted in this area to unlock any potential that this compound may hold in the realms of catalysis and material science.
Computational Chemistry and Theoretical Studies
Molecular Modeling and Docking Simulations
Molecular modeling encompasses a range of computational techniques used to represent and simulate the three-dimensional structures of molecules. For Ethyl 3-aminopicolinate, this involves generating a precise 3D model of its atomic arrangement, which is fundamental for further computational analysis.
Molecular docking is a key computational method that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). jscimedcentral.com This technique is crucial in structure-based drug design for predicting the binding mode and affinity of a small molecule to a specific target protein. jscimedcentral.comnih.gov The process involves placing the ligand into the binding site of the receptor and evaluating the interaction energy for different poses, or orientations and conformations, of the ligand. jscimedcentral.com
While specific docking studies featuring this compound are not widely detailed in available literature, the methodology is well-established. For instance, computational docking has been successfully applied to compounds with related structural motifs, such as ethyl-3,5-diphenyl-1H-pyrrole-2-carboxylate, to evaluate their potential as enzyme inhibitors. nih.gov A typical docking study for this compound would involve:
Target Identification: Selecting a biologically relevant protein target.
Binding Site Prediction: Identifying the pocket or groove on the protein where the compound is likely to bind.
Docking Simulation: Using software to fit this compound into the binding site.
Scoring and Analysis: Ranking the different binding poses based on a scoring function that estimates binding affinity. The results can reveal key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand-protein complex. japsonline.com
Such simulations are invaluable for generating hypotheses about a compound's mechanism of action and for guiding the design of more potent analogs. nih.gov
Electronic Structure Calculations for Reactivity Prediction
Electronic structure calculations, based on the principles of quantum mechanics, are employed to determine the distribution of electrons within a molecule. This information is critical for predicting a molecule's chemical reactivity and physical properties. Methods like Density Functional Theory (DFT) are commonly used for this purpose. tuwien.at
For this compound, these calculations can elucidate:
Charge Distribution: Identifying which atoms are electron-rich (nucleophilic) and which are electron-poor (electrophilic). The nitrogen atom of the amino group and the oxygen atoms of the ester group would be electron-rich, while the carbonyl carbon would be electron-poor.
Molecular Orbitals: Analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals indicate where the molecule is most likely to donate or accept electrons, respectively, thus predicting its reactivity in chemical reactions and its potential for metabolic transformation.
Electrostatic Potential Maps: Visualizing the electrostatic potential on the molecule's surface to predict regions that are likely to engage in electrostatic interactions with a biological target.
By understanding the electronic properties, researchers can predict sites susceptible to metabolic attack, rationalize structure-activity relationships, and design molecules with improved stability or desired reactivity profiles.
Prediction of Pharmacokinetic and Pharmacodynamic Properties
In silico tools are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. nih.gov These predictions are vital in the early stages of drug discovery to filter out candidates that are likely to fail due to poor pharmacokinetic profiles.
"Drug-likeness" and "lead-likeness" are concepts used to evaluate whether a compound has physicochemical properties consistent with known drugs or promising lead compounds. researchgate.net These assessments are often based on a set of rules derived from the statistical analysis of successful drugs.
Drug-likeness: This concept aims to identify molecules that fall within the chemical space of known oral drugs. researchgate.net The most famous set of rules is Lipinski's Rule of Five, which states that poor oral absorption is more likely when a compound has a molecular weight (MW) > 500 Da, a LogP > 5, more than 5 hydrogen bond donors (HBD), and more than 10 hydrogen bond acceptors (HBA).
Lead-likeness: Lead compounds are starting points for optimization and generally have lower molecular complexity than final drugs. nih.gov Lead-likeness criteria are therefore stricter, often requiring lower molecular weight (e.g., < 400 Da) and LogP values to allow for future chemical modifications that will likely increase these properties. nih.gov
This compound (MW = 166.18 g/mol ) is a small molecule that fits well within the criteria for both a fragment and a lead-like compound. nih.govsigmaaldrich.com
Table 1: Physicochemical Property Analysis of this compound
| Property | Value for this compound | Lipinski's Rule of Five (Drug-likeness) | Lead-likeness Guideline |
|---|---|---|---|
| Molecular Weight (MW) | 166.18 g/mol sigmaaldrich.com | < 500 | < 400 |
| LogP (octanol-water partition coefficient) | 1.2 (Predicted) | < 5 | -1 to 4 |
| Hydrogen Bond Donors (HBD) | 1 (the -NH₂ group) | < 5 | ≤ 3 |
Note: LogP is a predicted value. HBD and HBA are calculated from the structure.
Based on this analysis, this compound shows favorable drug-like and lead-like properties, making it a suitable candidate for further investigation in drug discovery programs.
Pan-Assay Interference compounds (PAINS) are molecules that often produce false positive results in high-throughput screening (HTS) assays. wikipedia.orgnih.gov They tend to react non-specifically with numerous biological targets or interfere with the assay technology itself, for example, through reactivity, redox activity, or aggregation. nih.gov Identifying and flagging potential PAINS is a critical step in triaging screening hits to avoid wasting resources on misleading compounds. wikipedia.org Computational filters have been developed to screen libraries for known PAINS substructures, which include classes like quinones, rhodanines, and catechols. wikipedia.orgnih.gov A computational analysis of this compound would be necessary to definitively check for any PAINS alerts.
Similar to PAINS, the Brenk filter identifies structural motifs that are associated with potential toxicity or poor metabolic stability. researchgate.net These "structural alerts" are fragments known to be problematic, often due to their potential to be converted into reactive metabolites that can cause toxic side effects. nih.govdrughunter.com Examples of such groups include anilines, nitroaromatics, and Michael acceptors. researchgate.net The aminopyridine moiety in this compound might be flagged by some filters due to its similarity to an aniline, which can sometimes undergo metabolic activation. nih.gov A formal in silico analysis using a Brenk filter would clarify whether the specific arrangement in this molecule constitutes a potential liability. researchgate.net
Application in Fragment-Based Drug Design
Fragment-Based Drug Design (FBDD) is a powerful strategy for lead discovery that starts with identifying very small molecules, or "fragments," that bind weakly to a biological target. These fragments typically have a molecular weight of less than 300 Da. nih.gov Once a binding fragment is identified, it serves as a starting point for building a more potent lead compound through chemical elaboration, a process often referred to as "fragment growing" or "fragment linking." nih.govnih.gov
With a molecular weight of 166.18 g/mol , this compound is ideally sized to be considered a fragment. sigmaaldrich.com Its structure contains a pyridine (B92270) ring, an amine, and an ester group, providing multiple points for chemical modification. In an FBDD context, this compound could be:
Identified as a hit in a fragment screening campaign using biophysical techniques like X-ray crystallography or NMR spectroscopy.
Used as a core scaffold to be elaborated. Chemists could systematically add functional groups to the pyridine ring or modify the ester and amine substituents to improve binding affinity and selectivity for a target protein. nih.gov
FBDD offers an efficient path to novel and potent drug candidates by exploring chemical space more effectively than traditional high-throughput screening. The lead-like and fragment-like properties of this compound make it a valuable building block for such an approach.
Advanced Spectroscopic and Analytical Characterization Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of ethyl 3-aminopicolinate. msu.eduslideshare.net By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular structure can be constructed. ipb.pt
¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons in the molecule are observed. The ethyl group gives rise to a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, resulting from spin-spin coupling with each other. The aromatic protons on the picolinate (B1231196) ring appear as distinct multiplets in the downfield region of the spectrum. The protons of the amino group (NH₂) often appear as a broad singlet, and its chemical shift can be sensitive to solvent and concentration. researchgate.net
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound produces a separate signal. The carbonyl carbon of the ester group is typically found at the lowest field. The sp²-hybridized carbons of the pyridine (B92270) ring resonate in the aromatic region, while the sp³-hybridized carbons of the ethyl group appear at higher fields. rsc.org The precise chemical shifts are influenced by the electronic environment of each carbon atom. msu.edu
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to further confirm the structure. COSY experiments reveal proton-proton couplings, helping to establish the connectivity of adjacent protons, while HSQC correlates directly bonded proton and carbon atoms.
Illustrative ¹H and ¹³C NMR Data for this compound:
| Assignment | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |
| Ethyl-CH₃ | ~1.3 | Triplet | ~14 |
| Ethyl-CH₂ | ~4.3 | Quartet | ~61 |
| Pyridine-H4 | ~7.2 | Doublet of doublets | ~120 |
| Pyridine-H5 | ~6.8 | Doublet of doublets | ~115 |
| Pyridine-H6 | ~8.0 | Doublet of doublets | ~148 |
| Amino-NH₂ | Variable | Broad Singlet | - |
| Pyridine-C2 | - | - | ~150 |
| Pyridine-C3 | - | - | ~140 |
| Carbonyl-C=O | - | - | ~166 |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific NMR instrument used. pitt.edu
Mass Spectrometry (MS) Applications (e.g., LCMS, HRMS for derivative analysis)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. When coupled with liquid chromatography (LC-MS), it becomes an indispensable tool for analyzing the compound and its derivatives in complex mixtures. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): In LC-MS, the sample is first separated by high-performance liquid chromatography (HPLC) and then introduced into the mass spectrometer. ijpsonline.com This allows for the analysis of individual components in a mixture. For this compound, LC-MS can confirm the molecular weight by observing the molecular ion peak ([M+H]⁺) in the mass spectrum. sigmaaldrich.com
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. This is particularly useful for confirming the identity of this compound and for characterizing any unknown impurities or derivatives. escholarship.org
Analysis of Derivatives: In many research applications, this compound is used as a starting material for the synthesis of more complex molecules. acs.org LC-MS and HRMS are crucial for monitoring these reactions and characterizing the resulting derivatives. For instance, derivatization of the amino group or substitution on the pyridine ring can be readily identified by the corresponding mass shift in the mass spectrum. protocols.iomdpi.com Techniques involving derivatizing agents can be employed to enhance the ionization and chromatographic separation of analytes for more sensitive detection. nih.govshimadzu.com
Chromatographic Methods for Purity Assessment and Impurity Profiling
Chromatographic techniques are essential for assessing the purity of this compound and for identifying and quantifying any impurities. rroij.comchromatographyonline.com High-performance liquid chromatography (HPLC) is the most commonly used method for this purpose. ijpsonline.com
High-Performance Liquid Chromatography (HPLC): A typical HPLC method for the analysis of this compound would utilize a reversed-phase column. The mobile phase would likely consist of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with a buffer to control the pH. A UV detector is commonly used for detection, as the pyridine ring of the molecule absorbs UV light. rroij.com
Impurity Profiling: The goal of impurity profiling is to detect, identify, and quantify all potential impurities in a drug substance. nih.govajprd.com For this compound, impurities could arise from the starting materials, by-products of the synthesis, or degradation products. google.com A well-developed HPLC method should be able to separate the main compound from all known and potential impurities. chromatographyonline.com The use of a diode-array detector (DAD) can provide UV spectra of the impurity peaks, which can aid in their identification. rroij.com For structural elucidation of unknown impurities, fractions corresponding to the impurity peaks can be collected and analyzed by other techniques such as MS and NMR. nih.gov
Gas Chromatography (GC): While HPLC is more common for non-volatile compounds like this compound, gas chromatography (GC) could potentially be used, possibly after derivatization to increase volatility. researchgate.net
Thin-Layer Chromatography (TLC): TLC is a simpler chromatographic technique that can be used for rapid purity checks and to monitor the progress of reactions. nih.gov
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. wikipedia.organton-paar.com This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. bioscience.fi
Industrial and Regulatory Perspectives in Research and Development
Industrial Production Methodologies and Scaling Up
The industrial-scale production of ethyl 3-aminopicolinate, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds, employs several established methodologies. A prevalent method involves the esterification of 3-aminopicolinic acid. In a typical procedure, a suspension of 3-aminopicolinic acid is treated with ethanol (B145695) in the presence of hydrogen chloride gas. google.com The reaction mixture is then heated, often to around 100°C, to facilitate the conversion to this compound. google.com Monitoring of the reaction's progress is crucial, and techniques like liquid chromatography-mass spectrometry (LCMS) are utilized to determine the extent of conversion. google.com
Another synthetic approach involves the reaction of ethyl acetoacetate (B1235776) with an ammonia (B1221849) source, such as ammonium (B1175870) acetate, in an organic solvent like methanol. haui.edu.vn This method is often carried out at room temperature over an extended period. haui.edu.vn The choice of solvent and the molar ratio of the reactants are critical parameters that influence the reaction yield. haui.edu.vn
For scaling up production, continuous flow reactors are increasingly being adopted in industrial settings. These systems offer advantages over traditional batch reactors, including enhanced efficiency, better process control, and improved safety. The use of continuous flow technology can significantly reduce reaction times, sometimes from hours to minutes, while maintaining high yields.
The production volume of this compound is monitored by regulatory bodies such as the U.S. Environmental Protection Agency (EPA) under the Chemical Data Reporting (CDR) Rule. epa.gov This rule requires manufacturers and importers to provide information on the production volumes of chemicals, which helps in assessing potential health and environmental impacts. epa.gov
A summary of common industrial production parameters is provided in the table below.
Table 1: Industrial Production Parameters for this compound
| Parameter | Description | Source |
|---|---|---|
| Starting Materials | 3-Aminopicolinic acid, Ethanol, Hydrogen chloride | google.com |
| Ethyl acetoacetate, Ammonium acetate, Methanol | haui.edu.vn | |
| Reaction Temperature | ~100°C (Esterification with HCl) | google.com |
| Room Temperature (From ethyl acetoacetate) | haui.edu.vn | |
| Reaction Monitoring | Liquid Chromatography-Mass Spectrometry (LCMS) | google.com |
| Thin-Layer Chromatography (TLC) | haui.edu.vnacs.org | |
| Scaling-Up Technology | Continuous Flow Reactors |
Research into Quality Control and Analytical Method Validation
Ensuring the quality and purity of this compound is paramount, particularly when it is intended for use in pharmaceutical applications. A robust quality control (QC) framework relies on validated analytical methods to identify and quantify the compound and any potential impurities.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound and related compounds. researchgate.netrsc.org HPLC systems, often coupled with a Diode Array Detector (DAD) and a mass spectrometer (MS), provide detailed information on the purity of the sample. researchgate.net For validation, analytical methods are assessed for specificity, linearity, accuracy, precision, and robustness.
Method validation often involves the preparation of calibration standards and quality control samples at various concentrations. rsc.org These samples are then analyzed to ensure the method can accurately and reliably measure the concentration of this compound in a given matrix, such as a reaction mixture or a final product formulation. rsc.org
Spectroscopic methods also play a vital role in the characterization and quality control of this compound. Techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (specifically ¹H-NMR), and mass spectrometry (MS) are used to confirm the structure and identity of the synthesized compound. haui.edu.vn
The table below outlines key analytical techniques used in the quality control of this compound.
Table 2: Analytical Methods for Quality Control of this compound
| Analytical Technique | Purpose | Source |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, Quantification | researchgate.netrsc.org |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Purity assessment, Impurity profiling, Reaction monitoring | google.comrsc.org |
| ¹H-Nuclear Magnetic Resonance (¹H-NMR) | Structural confirmation | haui.edu.vn |
| Infrared (IR) Spectroscopy | Functional group identification | haui.edu.vn |
| Thin-Layer Chromatography (TLC) | Reaction monitoring | haui.edu.vnacs.org |
Patent Landscape and Intellectual Property Considerations in Picolinate (B1231196) Research
The field of picolinate research, including compounds like this compound, is characterized by a dynamic intellectual property (IP) landscape. wipo.int Patents are a crucial form of IP protection for novel inventions, granting the patent owner exclusive rights to their invention for a specific period. wipo.int This allows companies to recoup research and development costs and encourages further innovation. nutrition21.com
A review of patent literature reveals that this compound is often cited as a key intermediate in the synthesis of more complex, patent-protected molecules. For instance, patents related to novel herbicides and pharmaceuticals frequently describe synthetic routes that utilize this compound or its derivatives. google.comgoogle.comgoogle.com
The patent landscape for picolinates is diverse, covering:
Novel chemical entities: New picolinate derivatives with specific biological activities.
Manufacturing processes: Innovative and efficient methods for synthesizing picolinates. google.com
Formulations: Specific compositions containing picolinates for various applications.
Methods of use: New applications of known picolinate compounds. google.com
For example, patents have been granted for 4-aminopicolinates and their use as herbicides, detailing the synthesis and application of these compounds. google.com Similarly, processes for preparing 6-(aryl)-4-aminopicolinates, which are also used as herbicides, have been patented. google.com
In addition to patents, other forms of intellectual property, such as trade secrets, can protect confidential information related to manufacturing processes or formulations. wipo.int The strategic management of intellectual property is essential for companies operating in the competitive field of picolinate research and development.
Future Directions and Emerging Research Areas
Exploration of New Therapeutic Indications and Biological Targets
The core structure of ethyl 3-aminopicolinate provides a valuable scaffold for the development of novel therapeutic agents. Its derivatives have been investigated for a range of diseases, and future research will likely expand upon these findings to identify new biological targets and therapeutic indications.
Detailed research has shown that derivatives of this compound are pivotal in targeting complex diseases. For instance, it is a key starting material in the synthesis of potent Axl kinase inhibitors, which are under investigation for their potential in treating various cancers, including lung, bone, and pancreatic cancer. google.com The Axl receptor tyrosine kinase is implicated in tumor growth, metastasis, and angiogenesis, making it a significant target in oncology. google.com
Furthermore, this compound is an essential intermediate in the creation of phosphodiesterase 10A (PDE10A) inhibitors, which are being explored for the treatment of schizophrenia. nih.gov Modifications of the this compound structure have also led to the development of quinazolinamine derivatives that act as inhibitors of Breast Cancer Resistance Protein (BCRP) and P-glycoprotein, offering a potential strategy to overcome multidrug resistance in cancer therapy. mdpi.com
The versatility of this compound is further highlighted by its use in synthesizing novel analogs of Nitazoxanide (B1678950) with activity against Mycobacterium tuberculosis. acs.orgnih.gov Some of these analogs have demonstrated bactericidal activity against both replicating and non-replicating forms of the bacterium. acs.org This is particularly significant given the global health threat posed by tuberculosis and the emergence of drug-resistant strains. core.ac.uk Future work in this area could focus on optimizing these derivatives to enhance their efficacy and pharmacokinetic profiles. The exploration of this compound derivatives could also extend to other infectious diseases and conditions where the identified biological targets play a role.
Development of Sustainable and Efficient Synthetic Strategies
As the demand for this compound and its derivatives grows, the development of sustainable and efficient synthetic methods becomes increasingly critical. Traditional synthetic routes, while effective, may involve harsh reaction conditions, hazardous reagents, or multiple steps that can be time-consuming and generate significant waste.
Current synthetic approaches often begin with 3-aminopicolinic acid, which is esterified using ethanol (B145695) in the presence of an acid catalyst like hydrogen chloride gas or sulfuric acid. google.comacs.org While this method is established, it can require high temperatures and extended reaction times. google.com Researchers are continuously seeking to optimize these processes. For example, advancements in continuous flow reactors are being explored to improve the efficiency and scalability of reactions involving this compound derivatives, potentially reducing reaction times from hours to minutes while maintaining high yields.
Future research in this area will likely focus on several key aspects:
Green Solvents: Investigating the use of more environmentally benign solvents to replace traditional organic solvents. haui.edu.vn
Catalysis: Developing novel catalysts that can promote the synthesis of this compound and its derivatives with higher efficiency and selectivity under milder conditions.
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.
Process Intensification: Utilizing technologies like microwave-assisted synthesis and flow chemistry to accelerate reactions and improve yields. mdpi.comsmolecule.com
By focusing on these areas, the chemical community can develop more economical and environmentally friendly methods for producing this important chemical intermediate, making its downstream applications more accessible and sustainable.
Integration with Artificial Intelligence and Machine Learning in Chemical Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and these powerful computational tools hold immense potential for accelerating research related to this compound. ijettjournal.orgmdpi.com AI and ML algorithms can analyze vast datasets to identify patterns and make predictions that would be challenging for human researchers to uncover. mdpi.com
In the context of this compound, AI and ML can be applied in several ways:
Predictive Modeling: Machine learning models can be trained to predict the biological activity of novel this compound derivatives against various targets. drugdiscoverychemistry.com This can help prioritize which compounds to synthesize and test, saving time and resources.
De Novo Drug Design: Generative AI models can design novel molecules based on the this compound scaffold with desired properties, such as high potency and low toxicity. mdpi.comarxiv.org
Reaction Prediction and Synthesis Planning: AI can assist in designing more efficient synthetic routes to target molecules derived from this compound by predicting reaction outcomes and suggesting optimal reaction conditions.
Analysis of High-Content Screening Data: AI can be used to analyze complex data from high-content screening assays to identify promising drug candidates and elucidate their mechanisms of action. drugdiscoverychemistry.com
While the application of AI and ML in drug discovery is still an evolving field, its potential to accelerate the discovery and development of new medicines is undeniable. ijettjournal.orgdrugdiscovery.net By leveraging these computational approaches, researchers can more effectively explore the chemical space around this compound to identify the next generation of therapeutic agents.
Q & A
Q. What are the standard synthetic routes for ethyl 3-aminopicolinate, and how are yields optimized under varying conditions?
this compound is typically synthesized via acid-catalyzed esterification of 3-aminopicolinic acid with ethanol. A reported method involves refluxing 3-aminopicolinic acid with H₂SO₄ in ethanol for 72 hours, followed by basification and extraction (67% yield) . Key variables affecting yield include reaction time, temperature, and stoichiometric ratios of reagents. Optimization strategies include adjusting catalyst concentration (e.g., H₂SO₄ vs. HCl) and post-reaction workup (e.g., pH control during extraction to minimize decomposition) .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are spectral discrepancies resolved?
Nuclear magnetic resonance (¹H NMR) and liquid chromatography–mass spectrometry (LCMS) are primary methods. For example, ¹H NMR in DMSO-d₆ shows distinct peaks at δ 7.85 (pyridine ring protons) and δ 4.27 (ethyl group), while LCMS confirms the molecular ion peak at m/z 167.07 . Discrepancies in reported spectra (e.g., solvent-induced shifts) are resolved by cross-referencing data from multiple sources and validating against synthetic intermediates .
Q. How is this compound utilized as a synthon in heterocyclic chemistry?
The compound acts as a precursor in naphthyridine synthesis. For instance, reacting it with diethyl malonate under basic conditions yields 4-hydroxy-1,5-naphthyridin-2(1H)-one, where the amino and ester groups enable cyclocondensation . Researchers must monitor steric and electronic effects during such reactions to avoid side products like uncyclized amides .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of this compound in cyclization reactions?
Regioselectivity is influenced by the electron-donating amino group at position 3, which activates the adjacent pyridine carbons for nucleophilic attack. Computational studies (e.g., DFT calculations) can predict reactive sites by analyzing frontier molecular orbitals. Experimental validation involves synthesizing isotopically labeled derivatives to track bond formation .
Q. How can contradictory data on reaction yields or byproduct formation be systematically addressed?
Contradictions often arise from unoptimized reaction conditions or impurities in starting materials. A structured approach includes:
Q. What strategies are effective in designing experiments to explore this compound’s role in metal-organic frameworks (MOFs)?
Hypothesis-driven designs should:
- Define objectives (e.g., MOF stability under acidic conditions).
- Select ligands/comonomers with complementary functional groups (e.g., carboxylates).
- Use PICO frameworks to structure research questions (e.g., "Does this compound enhance MOF porosity compared to methyl analogs?") .
- Plan milestones, such as spectroscopic validation of coordination modes (FTIR, XPS) .
Q. How can computational models predict the reactivity of this compound in novel reactions?
Molecular docking or molecular dynamics simulations can map interactions between the compound and biological targets (e.g., enzyme active sites). For synthetic applications, software like Gaussian or ORCA models transition states to predict reaction pathways. Experimental validation via kinetic studies (e.g., rate constant measurements) is critical .
Methodological Guidance
Q. What frameworks are recommended for literature reviews on this compound’s applications?
- Conduct scoping reviews to map existing studies, focusing on synthesis, derivatives, and biological activity .
- Use systematic review tools (e.g., PRISMA) to assess data quality, prioritizing peer-reviewed journals over commercial databases .
Q. How should researchers structure a hypothesis-driven study involving this compound?
- Formulate foreground questions (e.g., "How does solvent polarity affect ester hydrolysis rates?") .
- Align experimental design with feasibility (e.g., pilot studies to determine optimal reaction scales) .
- Address validity threats (e.g., control for moisture sensitivity in hygroscopic intermediates) .
Q. What are best practices for presenting contradictory or inconclusive data in publications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
